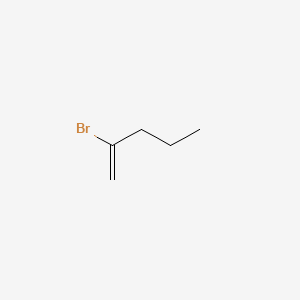
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
Übersicht
Beschreibung
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid is an organic compound with the molecular formula C12H12N2O3 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Wirkmechanismus
- The primary targets of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid are not explicitly mentioned in the literature I found. However, it’s essential to note that this compound has been investigated for its anti-inflammatory and anti-neuroinflammatory effects . These effects suggest that it likely interacts with specific cellular components involved in inflammatory pathways.
- The compound likely interacts with cellular signaling pathways. For example, in the study mentioned earlier, compound f15 (a derivative of this compound) inhibited the production of inflammatory factors (NO, IL-1β, and TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells .
- The molecular and cellular effects likely involve reduced inflammation. In vivo experiments showed that f15 (the derivative) reduced secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats. Histopathological analysis revealed alleviation of inflammatory cell infiltration and synovial hyperplasia .
Target of Action
Mode of Action
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with succinic anhydride to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole moiety.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in biological studies due to its potential bioactivity. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes or pathways in pathogenic organisms.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Vergleich Mit ähnlichen Verbindungen
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
- 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)butanoic acid
- 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)butanoic acid
Uniqueness: this compound is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-14-12(17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTZMTARAUCRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)







![9-Oxabicyclo[3.3.1]non-6-en-2-one](/img/structure/B3382306.png)

![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)

![4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3382334.png)

